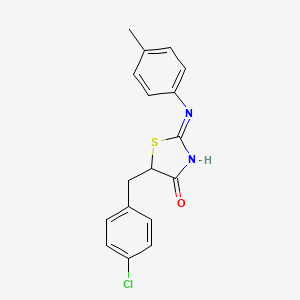

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, also known as CBT, is a thiazolidinone compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. CBT is a synthetic compound that can be easily synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Biological Activities and Potential Applications

The compound (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. Recent scientific studies have highlighted several key areas where thiazolidin-4-one derivatives show promising therapeutic potential:

Bioactivity Exploration : Thiazolidin-4-ones, including compounds similar to (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, have been extensively studied for their diverse biological activities. Research has demonstrated their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity suggests a pathway for the rational design of new, more efficient drug agents by optimizing the structure of thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).

Enzyme Inhibition for Disease Management : Derivatives of thiazolidin-4-one, including the specific structure , have been identified as potent inhibitors of specific enzymes such as PTP 1B. PTP 1B plays a crucial role in regulating insulin signaling, and its inhibition by thiazolidin-4-one derivatives can potentially manage insulin resistance associated with type 2 diabetes mellitus. This highlights the compound's relevance in designing treatments for diabetes and possibly other metabolic disorders (Verma, Yadav, & Thareja, 2019).

Cancer Research and Potential Therapeutics : The anticancer effects of thiazolidin-4-one derivatives, including (Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one, have been a subject of significant interest. These compounds exhibit their anticancer activities through various mechanisms, including modulation of PPARγ and IGF-1 signaling pathways. This dual mechanism of action provides a promising foundation for developing novel anticancer agents that can selectively target cancer cells without affecting normal cells (Mughal, Kumar, & Vikram, 2015).

Synthesis and Green Chemistry Applications : The synthesis of thiazolidin-4-one derivatives, including environmentally friendly approaches, has been explored to enhance their selectivity, purity, and pharmacokinetic properties. Such efforts underscore the compound's versatility and potential in developing sustainable pharmaceutical solutions (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-11-2-8-14(9-3-11)19-17-20-16(21)15(22-17)10-12-4-6-13(18)7-5-12/h2-9,15H,10H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFFZUMVAICYEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-chlorobenzyl)-2-(p-tolylimino)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]butan-2-one](/img/structure/B2433417.png)

![7-Benzyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433419.png)

![methyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2433420.png)

![(E)-3-(4-(methylthio)phenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2433424.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2433425.png)

![1,3-dimethyl-7-(thiophen-2-yl)-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433431.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2433433.png)

![1-Tert-butyl-3-{imidazo[1,2-b]pyridazin-6-yloxy}azetidine](/img/structure/B2433435.png)

![Ethyl 3-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2433436.png)